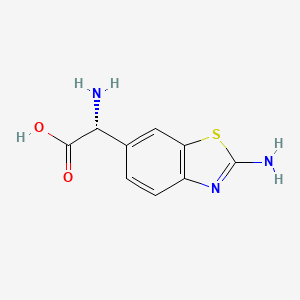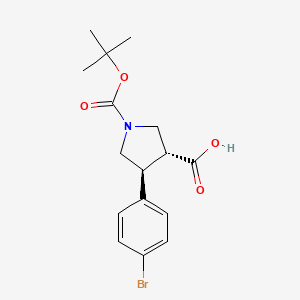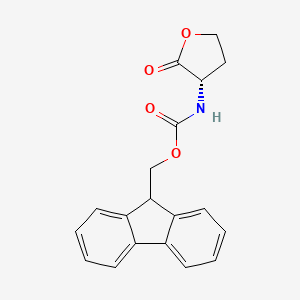
Fmoc-高丝氨酸内酯
描述
Fmoc-Homoserine lactone is a derivative of homoserine lactone, which is a type of molecule involved in quorum sensing in bacteria. Quorum sensing is a process by which bacteria communicate with each other using chemical signals to coordinate their behavior, such as biofilm formation and virulence. Fmoc-Homoserine lactone is often used in peptide synthesis due to its ability to protect the amino group during the synthesis process.
科学研究应用
Fmoc-Homoserine lactone has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for the amino group.
Biology: Studied for its role in quorum sensing and bacterial communication.
Medicine: Investigated for its potential in developing new antibiotics and anti-virulence therapies.
Industry: Used in the production of peptides and proteins for various industrial applications.
作用机制
Target of Action
Fmoc-Homoserine lactone, a derivative of N-acyl-homoserine lactones (AHLs), primarily targets bacterial cells . AHLs are recognized as effective agents for regulating bacterial growth and metabolism . They are the most common class of autoinducer used by Gram-negative bacteria .
Mode of Action
The mode of action of Fmoc-Homoserine lactone is through a process called quorum sensing (QS) . QS relies on the release of small molecules (auto-inducers) by bacteria that accumulate in the environment depending on bacterial cell density . These molecules interact with their targets and result in changes in gene expression and physiology of bacterial populations .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Homoserine lactone are primarily those involved in bacterial communication and regulation . These include pathways related to the production of virulence factors, biofilm formation, and exoenzyme production . AHLs also play a significant role in mediating nitrogen transformation processes including nitrification, denitrification, and anaerobic ammonium oxidation (anammox) .
Pharmacokinetics
It is known that these molecules are small and diffusible, allowing them to accumulate in the environment depending on bacterial cell density .
Result of Action
The result of Fmoc-Homoserine lactone’s action is the regulation of gene expression and physiology of bacterial populations . This regulation can lead to changes in bacterial growth, metabolism, and the production of virulence factors . It can also impact the host’s immune system and contribute to homeostasis .
Action Environment
The action of Fmoc-Homoserine lactone is influenced by environmental factors . For instance, AHLs are favored to accumulate in rhizospheric environments, where they mediate bacterial diversity and soil nitrogen cycling . Furthermore, changes in environmental conditions such as pH and organic carbon content can significantly correlate with AHL levels .
生化分析
Biochemical Properties
Fmoc-Homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It is recognized as an effective agent for regulating bacterial growth and metabolism . The compound plays a significant role in nitrogen transformation processes, including nitrification, denitrification, and anaerobic ammonium oxidation .
Cellular Effects
Fmoc-Homoserine lactone has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound interacts with host cells and contributes to gut homeostasis .
Molecular Mechanism
Fmoc-Homoserine lactone exerts its effects at the molecular level through several mechanisms. Proteobacteria use acyl-homoserine lactone molecules as autoinducers to sense population density and modulate gene expression . The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins bind to AHLs to regulate QS-dependent gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-Homoserine lactone change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Fmoc-Homoserine lactone vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Fmoc-Homoserine lactone is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Fmoc-Homoserine lactone is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Fmoc-Homoserine lactone and its effects on activity or function are significant. The compound could be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Homoserine lactone typically involves the protection of the amino group of homoserine lactone with a fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved through the following steps:
Protection of the Amino Group: The amino group of homoserine lactone is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.
Cyclization: The protected homoserine is then cyclized to form the lactone ring.
Industrial Production Methods: Industrial production of Fmoc-Homoserine lactone follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: Fmoc-Homoserine lactone undergoes various chemical reactions, including:
Oxidation: The lactone ring can be oxidized to form different derivatives.
Reduction: The lactone ring can be reduced to form the corresponding hydroxy acid.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products:
Oxidation Products: Oxidized derivatives of the lactone ring.
Reduction Products: Hydroxy acids.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
- N-butyryl homoserine lactone
- N-hexanoyl homoserine lactone
- N-octanoyl homoserine lactone
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-18-17(9-10-23-18)20-19(22)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,20,22)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPJFGZZHSVGJF-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164201 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116857-07-9 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116857-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)
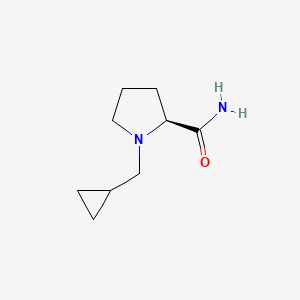

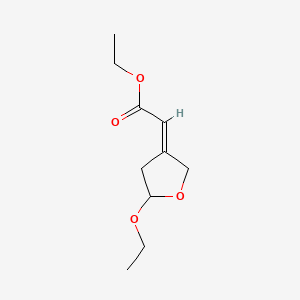
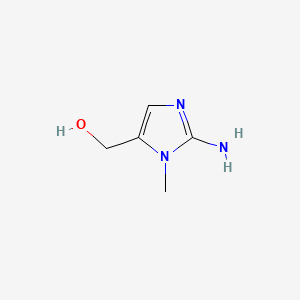
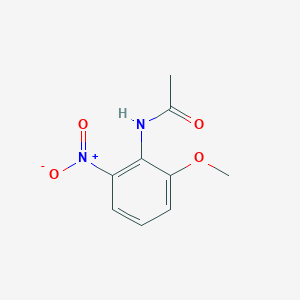

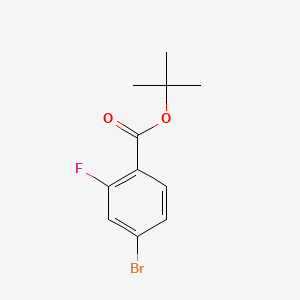
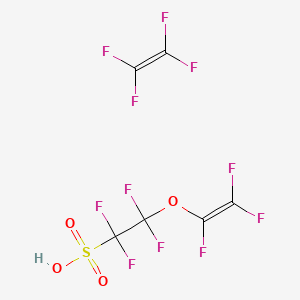
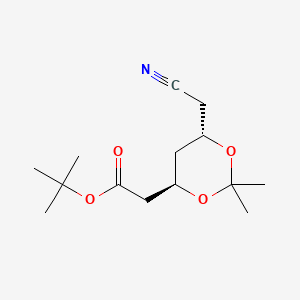
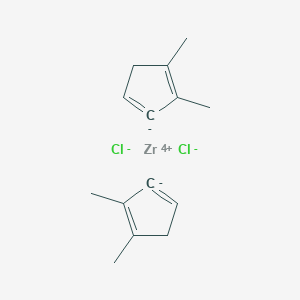
![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)
